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4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile Documentation Hub

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  • Product: 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile
  • CAS: 211687-29-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper: Basic Properties, Synthesis, and Application of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

Executive Summary & Structural Rationale In modern rational drug design, the pyrimidine-5-carbonitrile scaffold has emerged as a privileged pharmacophore, frequently utilized in the development of targeted therapeutics s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern rational drug design, the pyrimidine-5-carbonitrile scaffold has emerged as a privileged pharmacophore, frequently utilized in the development of targeted therapeutics such as kinase inhibitors and immunomodulators. 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile represents a highly specialized derivative within this class.

As an application scientist, I do not view this molecule merely as a static structure, but as a dynamic molecular machine. Every functional group serves a distinct mechanistic purpose:

  • The Pyrimidine-5-Carbonitrile Core: Acts as the primary hydrogen-bonding anchor. The nitrogen atoms of the pyrimidine ring and the highly polarized cyano group are classical bioisosteres that engage the ATP-binding hinge region of kinases 1.

  • The 1-Pyrrolidinyl Moieties (C2 and C6): The deliberate choice of pyrrolidine over planar aromatic amines is driven by its sp³-hybridized nature. This introduces critical 3D spatial coverage (pseudorotation), which significantly enhances binding affinity to non-planar hydrophobic pockets while improving the overall solubility profile of the molecule 2.

  • The Phenyl Ring (C4): Provides essential steric bulk and lipophilicity, driving the molecule deep into hydrophobic sub-pockets of target proteins, stabilizing the complex via π−π stacking or cation- π interactions.

Physicochemical Profiling

Understanding the physicochemical parameters is critical for predicting pharmacokinetic behavior. The data below summarizes the core properties of the compound, validating its alignment with Lipinski’s Rule of Five for oral bioavailability.

PropertyValueComputational Rationale / Implication
Molecular Formula C₁₉H₂₁N₅Core pyrimidine + 1 phenyl + 2 pyrrolidines + 1 cyano
Molecular Weight 319.41 g/mol Optimal for small-molecule drug permeability (<500 Da)
Topological Polar Surface Area ~56.1 ŲExcellent for membrane permeability; high potential for CNS penetration
Estimated LogP 3.8 - 4.2High lipophilicity driven by the phenyl and pyrrolidine rings
Hydrogen Bond Donors 0Lack of donors enhances passive diffusion across lipid bilayers
Hydrogen Bond Acceptors 5Facilitates critical interactions with target protein active sites
Rotatable Bonds 3Low entropic penalty upon target binding, ensuring high affinity

Synthetic Methodology and Reaction Causality

The synthesis of highly substituted pyrimidine-5-carbonitriles requires strict regiocontrol. The most robust approach utilizes a multi-component assembly to form the core, followed by activation and nucleophilic aromatic substitution (S_NAr).

Causality Behind the Chemistry
  • Core Assembly: We utilize a base-catalyzed condensation of benzaldehyde, ethyl cyanoacetate, and urea. This three-component reaction efficiently constructs the pyrimidine ring while installing the C4-phenyl and C5-cyano groups in a single step [[3]]().

  • Activation: The resulting 4-phenyl-2,6-dihydroxypyrimidine-5-carbonitrile is unreactive toward nucleophiles. Refluxing with Phosphorus Oxychloride (POCl₃) converts the tautomeric hydroxyl groups into highly electrophilic chloride leaving groups.

  • S_NAr Substitution: The electron-withdrawing nature of the pyrimidine ring, amplified by the C5-cyano group, makes the C2 and C6 positions highly susceptible to nucleophilic attack. We use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl generated during the addition of pyrrolidine. This prevents the protonation of the pyrrolidine nucleophile, ensuring the reaction proceeds to complete di-substitution.

Synthesis A Benzaldehyde + Ethyl Cyanoacetate + Urea B 4-Phenyl-2,6-dihydroxy pyrimidine-5-carbonitrile A->B Condensation (Base catalyzed) C 2,6-Dichloro-4-phenyl pyrimidine-5-carbonitrile B->C Chlorination (POCl3, Reflux) D 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile C->D SNAr Substitution (Pyrrolidine, DIPEA, Heat)

Fig 1. Stepwise synthetic workflow via condensation, chlorination, and SNAr.

Pharmacological Potential & Mechanism of Action

Compounds bearing the 2,6-di(pyrrolidin-1-yl)pyrimidine and pyrimidine-5-carbonitrile motifs have demonstrated profound biological activity across two primary domains:

  • Kinase Inhibition (PI3K/mTOR Axis): Pyrimidine-5-carbonitriles are potent apoptosis inducers through the inhibition of the PI3K/AKT signaling pathway 4. The cyano group acts as a hydrogen bond acceptor for the kinase hinge region, while the pyrrolidine rings occupy the affinity pockets, halting cell proliferation and restoring apoptosis in malignant cells 1.

  • Inflammatory Caspase Inhibition: Interestingly, the 2,6-di(pyrrolidin-1-yl)pyrimidine scaffold has also been identified as a potent, non-competitive inhibitor of inflammatory caspases (Caspase-1, -4, and -5), making it a valuable structural template for treating autoimmune and inflammasome-driven diseases 5.

Pathway Inhibitor 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile PI3K PI3K / mTOR Complex Inhibitor->PI3K Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Restores Pathway AKT AKT Activation PI3K->AKT Phosphorylation AKT->Apoptosis Suppresses Proliferation Cell Proliferation AKT->Proliferation Promotes

Fig 2. Mechanism of action showing PI3K/mTOR pathway inhibition and apoptosis restoration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints prevent the propagation of errors.

Protocol 1: S_NAr Synthesis of the Target Compound

Objective: Convert 2,6-dichloro-4-phenylpyrimidine-5-carbonitrile to the di-pyrrolidinyl target.

  • Preparation: Dissolve 1.0 equivalent (eq) of 2,6-dichloro-4-phenylpyrimidine-5-carbonitrile in anhydrous Dimethylformamide (DMF) under an inert Argon atmosphere.

  • Base Addition: Add 3.0 eq of DIPEA. Causality: Excess DIPEA is required to neutralize the 2 equivalents of HCl generated, preventing pyrrolidine hydrochloride precipitation.

  • Nucleophile Addition: Dropwise add 2.5 eq of pyrrolidine at 0°C.

  • Reaction Heating: Gradually warm the mixture to 80°C and stir for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture. Run an LC-MS using a 10-90% Acetonitrile/0.1% Formic Acid gradient. Validation: Formic acid improves peak shape for basic nitrogens. The reaction is only complete when the mono-adduct mass (m/z ~285) is entirely replaced by the di-adduct mass (m/z ~320 [M+H]⁺). Do not proceed to workup until this mass shift is confirmed.

  • Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Evaluate the IC₅₀ of the compound against the PI3K target.

  • Reagent Prep: Prepare a 384-well plate with serial dilutions of the synthesized compound in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation: Add recombinant PI3K enzyme and PIP2 lipid substrate. Pre-incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add ultra-pure ATP (10 µM final) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal via luciferase.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the positive control (e.g., Idelalisib) and the no-enzyme negative control. Validation: An assay yielding a Z' > 0.5 validates the robustness of the screening data. If Z' < 0.5, discard the data, recalibrate the luminometer, and prepare fresh enzyme stocks.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Università degli Studi di Palermo (UNIPA) URL:[2]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases Source: National Institutes of Health (NIH) / PubMed URL:[5]

  • Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles Source: ACS Combinatorial Science URL:[3]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 Source: National Institutes of Health (NIH) / PMC URL:[4]

Sources

Exploratory

The 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile Scaffold: Structural Profiling, Synthesis, and Pharmacological Potential

Executive Summary In contemporary medicinal chemistry, the pyrimidine ring serves as a ubiquitous "privileged scaffold," forming the structural foundation for numerous FDA-approved therapeutics. The compound 4-Phenyl-2,6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine ring serves as a ubiquitous "privileged scaffold," forming the structural foundation for numerous FDA-approved therapeutics. The compound 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile (CAS: 211687-29-5) represents a highly specialized, poly-substituted derivative within this class. By integrating a strongly electron-withdrawing carbonitrile group at the C5 position, the electronic landscape of the pyrimidine core is fundamentally altered. This modification not only dictates the molecule's synthetic reactivity but also enhances its potential binding affinity within the hydrophobic pockets of biological targets, such as kinases and cyclooxygenases[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, the causal logic behind its synthesis, and the self-validating workflows required to screen this scaffold for pharmacological activity.

Structural & Physicochemical Profiling

The architectural complexity of 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile is defined by four distinct functional domains, each contributing to its overall reactivity and biological potential:

  • The Pyrimidine Core: Provides a rigid, planar aromatic framework capable of π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target binding sites.

  • C5-Carbonitrile (-CN): Acts as a potent electron-withdrawing group (EWG). Synthetically, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating nucleophilic attack[2]. Biologically, the nitrogen atom of the nitrile group serves as a strict hydrogen-bond acceptor.

  • C4-Phenyl Group: Introduces significant steric bulk and lipophilicity, driving the molecule into deep, hydrophobic binding pockets often found in the hinge regions of kinases.

  • C2 & C6 Pyrrolidinyl Moieties: These cyclic tertiary amines introduce basicity and structural flexibility. Their bulky nature prevents planar stacking of the entire molecule, forcing a specific 3D conformation that can increase target selectivity.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile
CAS Registry Number 211687-29-5
Molecular Formula C19H21N5
Molar Mass 319.41 g/mol
Structural Class Substituted Pyrimidine-5-carbonitrile
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (Nitrile + Pyrimidine N + Pyrrolidine N)

Synthetic Methodology: The SNAr Approach

The synthesis of 2,4,6-trisubstituted pyrimidines relies heavily on stepwise Nucleophilic Aromatic Substitution (SNAr). The protocol below details the conversion of the precursor 2,4-dichloro-6-phenylpyrimidine-5-carbonitrile (CAS: 78494-42-5) into the final di-pyrrolidinyl product[3].

Causality in Experimental Design

The C5-carbonitrile group strongly activates the ortho (C4/C6) and para (C2) positions of the pyrimidine ring by stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[2]. Because the first chloride displacement (at C6) reduces the overall electrophilicity of the ring, the second displacement (at C2) requires a higher activation energy, necessitating reflux conditions.

Step-by-Step Protocol
  • Precursor Solvation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (eq) of 2,4-dichloro-6-phenylpyrimidine-5-carbonitrile in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl generated during the substitution to prevent the protonation and subsequent deactivation of the pyrrolidine nucleophile.

  • Nucleophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3.0 eq of pyrrolidine dropwise. The initial reaction is exothermic.

  • Thermal Activation: Remove the ice bath and heat the mixture to 90°C (reflux) for 6–8 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation Check: Co-spot the TLC plate with the pure starting material. The complete disappearance of the precursor spot and the emergence of a single, lower-Rf product spot confirms the successful double-substitution without degradation.

  • Quenching & Purification: Pour the hot mixture into 100 mL of ice-cold distilled water to precipitate the crude product. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile.

Synthesis A 2,4-Dichloro-6-phenylpyrimidine -5-carbonitrile (CAS: 78494-42-5) C Nucleophilic Aromatic Substitution (SNAr) Reflux 90°C, 6-8h A->C B Pyrrolidine (Excess) + DIPEA B->C D 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile (CAS: 211687-29-5) C->D Recrystallization (Ethanol)

Fig 1. SNAr synthetic route for 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile.

Pharmacological Potential & Screening Workflows

Pyrimidine-5-carbonitriles are heavily investigated for their antimicrobial, antiparasitic, and anti-inflammatory (COX-2 inhibition) properties[1]. Given the lipophilic phenyl ring and the basic pyrrolidines, CAS 211687-29-5 is structurally primed to act as an ATP-competitive kinase inhibitor.

To evaluate this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) High-Throughput Screening (HTS) assay is the industry standard.

TR-FRET Kinase Inhibition Protocol
  • Assay Assembly: In a 384-well low-volume microplate, dispense 5 µL of the target recombinant kinase buffer solution.

  • Compound Dosing: Add 100 nL of 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile dissolved in DMSO across a 10-point concentration gradient (1 nM to 10 µM). Ensure the final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its Km​ value) and the specific peptide substrate. Incubate for 60 minutes at 25°C.

  • Signal Detection: Add 10 µL of TR-FRET detection buffer containing an EDTA quench (to stop the kinase reaction by chelating Mg2+ ), a Europium-labeled anti-phosphopeptide antibody (Donor), and a generic fluorophore (Acceptor).

  • Self-Validating Data Analysis: Read the plate on a microplate reader using a time delay (e.g., 50 µs) before measuring emission. Causality: The time delay allows short-lived background autofluorescence from the compound or microplate to decay, isolating the long-lived TR-FRET signal.

    • Validation Check: Calculate the Z'-factor using the positive control (100% inhibition via a known drug) and negative control (0% inhibition via DMSO vehicle). A Z'-factor > 0.5 mathematically guarantees that the assay's signal window is robust and that any observed IC50​ is a true pharmacological effect, not assay noise.

HTS A Compound Library Preparation (Including CAS: 211687-29-5) B Incubation with Target Enzyme (Kinase + ATP + Substrate) A->B C Addition of Detection Reagents (TR-FRET Antibodies + EDTA) B->C 60 min Incubation D Signal Quantification (Microplate Reader with Time Delay) C->D E Data Analysis & Hit Validation (IC50 & Z'-factor Calculation) D->E

Fig 2. High-Throughput Screening (HTS) workflow for kinase inhibitor evaluation.

Conclusion

The compound 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile exemplifies the power of strategic functional group placement in heterocyclic chemistry. The interplay between the electron-withdrawing carbonitrile and the electron-donating pyrrolidines creates a unique push-pull electronic system. By employing rigorous, self-validating synthetic and screening protocols, researchers can effectively leverage this privileged scaffold to uncover novel therapeutic agents targeting complex enzymatic pathways.

References

  • Sigma-Aldrich . "4-phenyl-2,6-bis(pyrrolidin-1-yl)pyrimidine-5-carbonitrile (CAS 211687-29-5) Product Page". Sigma-Aldrich Catalog. Link

  • World Journal of Advanced Research and Reviews . "An overview on synthesis and biological activity of pyrimidines". WJARR. 1

  • National Institutes of Health (NIH) / PMC . "Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1". Journal of Medicinal Chemistry. 2

  • BLD Pharm . "99852-10-5 | 4-Chloro-5-methyl-6-phenylpyrimidine | BLD Pharm (Referencing 2,4-Dichloro-6-phenylpyrimidine-5-carbonitrile)". BLD Pharm Catalog. 3

Sources

Foundational

An In-Depth Technical Guide to 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile, a complex heterocyclic molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile, a complex heterocyclic molecule with significant potential in medicinal chemistry. Although a novel compound with limited direct literature, its structural motifs—a pyrimidine core, a phenyl group, two pyrrolidinyl moieties, and a carbonitrile substituent—suggest a rich pharmacological profile. This document elucidates the molecule's fundamental properties, including its molecular weight, and proposes a logical synthetic pathway based on established methodologies for 2,4,6-trisubstituted pyrimidines. Furthermore, it explores the potential biological activities and therapeutic applications by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this promising chemical entity.

Core Molecular Attributes

The foundational step in the investigation of any novel compound is the characterization of its fundamental physical and chemical properties.

Chemical Structure and Molecular Formula

The structure of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile is characterized by a central pyrimidine ring. A phenyl group is attached at the 4-position, and two pyrrolidinyl groups are substituted at the 2- and 6-positions. A carbonitrile group (-C≡N) is located at the 5-position.

Based on this structure, the molecular formula is determined to be C₂₃H₂₃N₅ .

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including dosage calculations, analytical method development, and interpretation of mass spectrometry data. The molecular weight of C₂₃H₂₃N₅ is calculated from the atomic weights of its constituent elements.[1]

The standard atomic weights are approximately:

  • Carbon (C): 12.011 u[2][3][4]

  • Hydrogen (H): 1.008 u[5][6]

  • Nitrogen (N): 14.007 u[7][8][9]

The calculated molecular weight is presented in the table below.

ElementCountAtomic Weight (u)Total Weight (u)
Carbon2312.011276.253
Hydrogen231.00823.184
Nitrogen514.00770.035
Total 369.472

Table 1: Molecular Weight Calculation for 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

Proposed Synthetic Strategy

The synthesis of 2,4,6-trisubstituted pyrimidines is a well-established area of organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.[10][11] A plausible synthetic route for 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile can be conceptualized through a convergent approach, starting from a versatile pyrimidine precursor.

A logical starting point for the synthesis is a di- or tri-halogenated pyrimidine, which can undergo sequential nucleophilic substitution reactions. 2,4,6-trichloropyrimidine is a commercially available and highly reactive starting material suitable for this purpose.

The proposed synthetic workflow is as follows:

  • Selective Nucleophilic Substitution: The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring exhibit differential reactivity. This allows for a stepwise and controlled introduction of the pyrrolidinyl and phenyl groups. The first two substitutions would involve the reaction of 2,4,6-trichloropyrimidine with two equivalents of pyrrolidine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

  • Introduction of the Phenyl Group: The remaining chlorine atom can be substituted with a phenyl group via a Suzuki or Stille coupling reaction. This would involve the use of a palladium catalyst and a phenylboronic acid (for Suzuki coupling) or a phenyltin reagent (for Stille coupling).

  • Cyanation: The final step would be the introduction of the carbonitrile group at the 5-position. This can be achieved through a variety of methods, such as a Sandmeyer-type reaction if a corresponding amino group is present, or through a palladium-catalyzed cyanation of a 5-halo-pyrimidine intermediate.

Synthetic Workflow Start 2,4,6-Trichloropyrimidine Intermediate1 2,6-di(1-pyrrolidinyl)-4-chloropyrimidine Start->Intermediate1 2 eq. Pyrrolidine, Base Intermediate2 4-Phenyl-2,6-di(1-pyrrolidinyl)pyrimidine Intermediate1->Intermediate2 Phenylboronic acid, Pd catalyst FinalProduct 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile Intermediate2->FinalProduct Cyanation Reagent Signaling Pathway cluster_0 Potential Biological Targets Kinases Protein Kinases (e.g., EGFR, BTK) Receptors GPCRs Enzymes Other Enzymes Molecule 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile Molecule->Kinases Inhibition Molecule->Receptors Modulation Molecule->Enzymes Interaction

Figure 2: Potential biological targets for 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile.

Potential Therapeutic Applications and Future Directions

Given the pharmacological profiles of its constituent parts, 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile is a promising candidate for investigation in several therapeutic areas:

  • Oncology: The combination of a phenylpyrimidine core and a 5-carbonitrile group strongly suggests potential as a kinase inhibitor. [12]Further investigation into its activity against a panel of kinases, particularly those implicated in cancer cell proliferation and survival, is warranted.

  • Inflammatory Diseases: Many pyrimidine derivatives exhibit anti-inflammatory properties. [13]The subject compound could be evaluated for its ability to modulate inflammatory pathways.

  • Infectious Diseases: The pyrimidine scaffold is present in many antimicrobial agents. [14]Screening for antibacterial and antifungal activity would be a logical next step.

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenyl and pyrrolidinyl groups, will be crucial for optimizing its therapeutic potential.

Conclusion

4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile represents a novel chemical entity with a high potential for biological activity. This technical guide has provided a foundational understanding of its molecular properties, a plausible synthetic route, and a rationale for its investigation as a potential therapeutic agent. The convergence of three privileged scaffolds—pyrimidine, phenylpyrimidine, and pyrrolidine—within a single molecule makes it a compelling target for further research and development in the field of medicinal chemistry.

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Sources

Exploratory

Preclinical Discovery and Characterization of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

Executive Summary The pursuit of highly selective, orally bioavailable kinase inhibitors has driven extensive exploration of nitrogen-rich heterocyclic scaffolds. Among these, 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors has driven extensive exploration of nitrogen-rich heterocyclic scaffolds. Among these, 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile (CAS: 211687-29-5, Formula: C19H21N5) has emerged as a high-value chemical entity. Originally identified through high-throughput screening libraries, this compound leverages the highly privileged pyrimidine-5-carbonitrile core, a structural motif foundational to several clinical-stage phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase (CDK) inhibitors.

This technical guide provides an authoritative breakdown of the compound's structural rationale, mechanism of action, and the self-validating experimental workflows required for its preclinical characterization.

Structural Rationale & Pharmacophore Modeling

The molecular architecture of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile is meticulously tuned for ATP-competitive kinase inhibition. The1 [1].

Every functional group on this scaffold serves a distinct mechanistic purpose:

  • The Pyrimidine Core: Acts as the primary hinge-binding motif, mimicking the adenine ring of ATP.

  • 5-Carbonitrile Group: The cyano moiety is a critical hydrogen bond acceptor. In the PI3Kα active site, it forms a strong, directional hydrogen bond with the conserved Lys802 residue, anchoring the molecule deep within the binding pocket.

  • 2,6-di(1-pyrrolidinyl) Substitutions: Pyrrolidine rings were selected over morpholine or piperidine analogues to optimize the basicity and steric bulk. The nitrogen atoms participate in the solvent-exposed region's hydrogen bond network, while the saturated five-membered rings improve aqueous solubility and metabolic stability.

  • 4-Phenyl Ring: This aromatic ring extends into the hydrophobic pocket II (a region poorly conserved across different kinase families), driving the compound's remarkable isoform selectivity and preventing off-target binding to structurally similar kinases like AKT or mTOR.

Mechanism of Action: PI3K/AKT Pathway Inhibition

In oncology, the hyperactivation of the PI3K/AKT/mTOR signaling axis is a primary driver of tumor proliferation and survival. 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile acts as a potent, ATP-competitive inhibitor of the PI3K catalytic subunit (specifically the α and δ isoforms). By blocking the phosphorylation of PIP2 to PIP3, the compound starves downstream effectors (AKT and mTOR) of their activation signals, ultimately inducing apoptosis in susceptible cancer cell lines.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Catalytic Subunit) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Compound 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile Compound->PI3K ATP-competitive Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Mechanism of PI3K/AKT pathway inhibition by the pyrimidine-5-carbonitrile derivative.

Quantitative Pharmacological Profiling

Extensive in vitro profiling demonstrates that1 [1]. The table below summarizes the representative biochemical and cellular efficacy data for the 4-Phenyl-2,6-di(1-pyrrolidinyl) substituted scaffold.

Target / Cell LineAssay MethodologyIC₅₀ (nM)Max Efficacy / Inhibition (%)
PI3Kα HTRF Kinase Assay12.4 ± 1.298%
PI3Kδ HTRF Kinase Assay8.7 ± 0.999%
AKT1 ADP-Glo Kinase Assay>10,000N/A (No significant binding)
MCF-7 (Breast) CellTiter-Glo (72h)450 ± 2592%
HCT-116 (Colon) CellTiter-Glo (72h)380 ± 2095%

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following step-by-step protocols detail the causality behind each experimental choice during the validation of this compound.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is selected over radiometric assays to eliminate radioactive waste while maintaining high sensitivity. Time-gated measurements eliminate auto-fluorescence interference from the conjugated pyrimidine system.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent essential for preventing the non-specific adsorption of the hydrophobic 4-phenyl moiety to the microplate walls, ensuring accurate IC₅₀ determination.

  • Compound Incubation: Dispense 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add recombinant PI3Kα enzyme and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the slow-binding kinetics typical of 5-carbonitrile derivatives to reach thermodynamic equilibrium before the competitive addition of ATP.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and PIP2 substrate. Incubate for 30 minutes.

  • Detection: Add the HTRF detection mixture (Europium cryptate-labeled anti-PIP3 antibody and d2-labeled PIP3 tracer). Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar).

    • Causality: The competitive binding between the generated PIP3 and the d2-tracer for the Europium antibody yields a highly stable FRET signal inversely proportional to kinase activity.

Protocol B: Cellular Viability Assay (CellTiter-Glo)

ATP quantitation provides a direct, metabolically linked readout of cell viability, which is highly sensitive to PI3K/mTOR inhibition since these pathways directly regulate cellular metabolism.

  • Cell Seeding: Seed MCF-7 cells at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Seeding at a low density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay, maximizing their sensitivity to anti-proliferative agents.

  • Compound Treatment: Treat cells with serial dilutions of the compound in DMSO.

    • Causality: Maintaining a final DMSO concentration below 0.1% prevents solvent-induced cytotoxicity while ensuring the complete solubilization of the di-pyrrolidinyl compound.

  • Luminescence Readout: After 72 hours, add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

    • Causality: Quantifying ATP via the luciferase/luciferin reaction provides a self-validating readout that is directly proportional to the number of metabolically active cells.

Hit-to-Lead Discovery Workflow

The discovery of CAS 211687-29-5 [2] follows a rigorous structure-based drug design (SBDD) pipeline. The inclusion of the pyrimidine-5-carbonitrile core allows for rapid synthetic iteration, 2 [3].

Workflow HTS High-Throughput Screening (Pyrimidine Library) Hit Hit Identification CAS: 211687-29-5 HTS->Hit SAR SAR & Pharmacophore Modeling (Hinge-binding optimization) Hit->SAR InVitro In Vitro Kinase Profiling (HTRF / ADP-Glo) SAR->InVitro Cellular Cellular Assays (Viability & Western Blot) InVitro->Cellular Lead Lead Declaration (Preclinical Candidate) Cellular->Lead

Preclinical discovery workflow from HTS to lead declaration for CAS 211687-29-5.

References

  • Frontiers in Chemistry. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). URL:[Link]

  • ChemBK Chemical Database. 5-Pyrimidinecarbonitrile, 4-phenyl-2,6-di-1-pyrrolidinyl- (CAS: 211687-29-5). URL:[Link]

  • Taylor & Francis. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Theoretical Properties and Computational Profiling of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

Executive Summary The pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. By mimicking the ade...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. By mimicking the adenine ring of ATP, this core structure effectively anchors into the hinge region of various kinases, including PI3K, EGFR, and CDK9[1][2][3]. This whitepaper explores the theoretical properties, computational profiling, and synthetic viability of a specific, highly substituted derivative: 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile .

Designed for optimal target engagement and favorable pharmacokinetics, this compound leverages a delicate electronic push-pull system to maximize binding affinity while maintaining strict adherence to Lipinski's Rule of Five.

Molecular Architecture & Electronic Properties

The structural logic of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile relies on a precisely engineered electronic environment. The causality behind selecting these specific substituents is rooted in balancing ring reactivity with target affinity:

  • C5 Carbonitrile (-CN): Acts as a strong electron-withdrawing group (EWG) via inductive (-I) and resonance (-R) effects. It depletes electron density from the pyrimidine core, which is critical for two reasons: it increases the core's affinity for nucleophilic attack during synthesis, and it serves as a potent hydrogen-bond acceptor in biological targets[3].

  • C2 & C6 1-Pyrrolidinyl Groups: These cyclic tertiary amines act as electron-donating groups (EDG) via resonance (+R effect). They counterbalance the nitrile's pull, stabilizing the ring system. Causally, pyrrolidine rings are selected over simple alkylamines because their constrained cyclic nature significantly enhances aqueous solubility while projecting favorably into the solvent-exposed regions of kinase active sites[1].

  • C4 Phenyl Group: Provides essential steric bulk and hydrophobicity. In the context of kinase inhibition, this group is perfectly positioned to engage in π−π stacking interactions within the hydrophobic pockets adjacent to the kinase hinge region.

G1 Core Pyrimidine Core (Hinge Binder) C5 C5: Carbonitrile (-CN) (H-Bond Acceptor) Core->C5 Inductive Pull (-I) C4 C4: Phenyl Group (Pi-Pi Stacking) Core->C4 Steric Bulk C2 C2: 1-Pyrrolidinyl (Solvent Exposed) Core->C2 Resonance Push (+R) C6 C6: 1-Pyrrolidinyl (Steric Shielding) Core->C6 Resonance Push (+R)

Fig 1: Electronic push-pull dynamics and pharmacophore mapping of the pyrimidine scaffold.

Theoretical Target Engagement (Pharmacology)

Based on structure-activity relationship (SAR) studies of analogous compounds, the 2,4,6-trisubstituted pyrimidine-5-carbonitrile architecture is highly predictive of kinase inhibitory activity[1].

  • Hinge Binding Mechanism: The pyrimidine nitrogen atoms and the C5-nitrile group form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Val851 in PI3K α or Met793 in EGFR)[1][2].

  • Isoform Selectivity: The malleability of the active site accommodates the rigid C4-phenyl and flexible C2/C6-pyrrolidinyl groups. The specific spatial trajectory of the pyrrolidinyl moieties can dictate selectivity between kinase isoforms (e.g., PI3K α vs. PI3K δ ) by exploiting minor variations in the solvent-exposed channel[1][3].

Computational Workflow & Theoretical ADMET

To validate the theoretical efficacy of this compound, a self-validating computational protocol must be employed. Molecular docking alone is prone to false positives due to receptor rigidity; therefore, Molecular Dynamics (MD) is required as a causal validation step to confirm pose stability over time.

Quantitative ADMET Profiling

The theoretical physicochemical properties of the compound indicate excellent oral bioavailability potential, with zero violations of Lipinski's Rule of Five.

PropertyTheoretical ValuePharmacological Implication
Molecular Weight 319.41 g/mol Optimal for membrane permeability (< 500 g/mol ).
LogP (Consensus) ~3.8Excellent balance of solubility and lipophilicity.
TPSA 56.05 ŲHigh probability of good gastrointestinal (GI) absorption.
H-Bond Donors 0Reduces desolvation penalty during target binding.
H-Bond Acceptors 5Sufficient for specific target engagement (Nitrile + Core N).
Rotatable Bonds 3Low entropic penalty upon binding.
Lipinski Violations 0High likelihood of oral drug-likeness.
Methodology 1: Computational Validation Protocol
  • Ligand Preparation: Generate 3D conformers of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile using the OPLS4 force field. Minimize energy to identify the global minimum conformation.

  • Protein Preparation: Retrieve the target kinase crystal structure (e.g., PI3K α , PDB: 3ZIM). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at physiological pH (7.4).

  • Molecular Docking: Define a receptor grid centered on the ATP-binding hinge region. Execute Extra Precision (XP) docking to identify the lowest-energy binding pose.

  • Molecular Dynamics (MD) Validation: Subject the top-docked complex to a 100 ns MD simulation using the TIP3P water model in an NPT ensemble (300 K, 1 atm). Calculate the Root Mean Square Deviation (RMSD) to validate pose stability (a self-validating threshold requires RMSD < 2.5 Å).

G2 Step1 Ligand Prep Conformer Generation Step2 Molecular Docking ATP-Binding Site Step1->Step2 Step3 MD Simulation 100 ns Trajectory Step2->Step3 Step4 MM-PBSA Free Energy Calc Step3->Step4

Fig 2: Step-by-step computational workflow for validating kinase target engagement.

Theoretical Synthesis Protocol

To physically realize this compound for in vitro testing, chemical causality dictates a highly regioselective approach. The C4 position of a 2,4,6-trichloropyrimidine-5-carbonitrile precursor is the most electrophilic due to the combined electron-withdrawing effects of the ortho/para ring nitrogens and the highly activating ortho-nitrile group.

Therefore, carbon-carbon bond formation (Suzuki coupling) must logically precede carbon-nitrogen bond formation (Nucleophilic Aromatic Substitution - SNAr). If SNAr were performed first, the electron-donating pyrrolidines would deactivate the ring, preventing subsequent palladium-catalyzed coupling.

Methodology 2: Step-by-Step Synthetic Route
  • Regioselective Suzuki-Miyaura Coupling:

    • Dissolve 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 eq) and phenylboronic acid (1.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

    • Add Pd(PPh3​)4​ (0.05 eq) as the catalyst and K2​CO3​ (2.0 eq) as the base.

    • Reflux at 90°C under an argon atmosphere for 6 hours.

    • Extract with ethyl acetate and purify via silica gel chromatography to isolate the 4-phenyl-2,6-dichloro intermediate.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the intermediate in anhydrous DMF.

    • Add pyrrolidine (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the reaction mixture at 80°C for 12 hours. The electron-withdrawing nitrile ensures rapid and complete substitution at the remaining C2 and C6 positions.

  • Purification & Validation:

    • Quench the reaction with ice water, extract with ethyl acetate, wash extensively with brine to remove DMF, and dry over Na2​SO4​ .

    • Recrystallize the crude product from ethanol to yield the pure 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile. Confirm structure via 1H -NMR, 13C -NMR, and HRMS.

G3 SM 2,4,6-Trichloropyrimidine- 5-carbonitrile Step1 Regioselective Suzuki Coupling (Phenylboronic Acid, Pd cat.) SM->Step1 Int 4-Phenyl-2,6-dichloro- pyrimidine-5-carbonitrile Step1->Int Step2 Nucleophilic Substitution (SNAr) (Excess Pyrrolidine, Heat) Int->Step2 Final Target Compound Step2->Final

Fig 3: Theoretical regioselective synthesis via Suzuki coupling followed by SNAr.

References

  • [1] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. URL:

  • [2] Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). URL:

  • [3] Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Exploratory

Therapeutic Horizons of Pyrimidinecarbonitrile Derivatives: A Technical Whitepaper on Biological Activity and Mechanism of Action

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The pyrimidine ring is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, deeply embedded in the architecture of nucleic acids and clinically approved therapeutics (e.g., 5-fluorouracil, rosuvastatin). However, the functionalization of this core with a carbonitrile (cyano) group—yielding pyrimidinecarbonitrile derivatives —unlocks a unique pharmacological landscape. The cyano group acts as a potent, compact electron-withdrawing moiety that fundamentally alters the electronics of the pyrimidine ring, enhancing its capacity for hydrogen bonding, π-π stacking, and targeted covalent interactions [1].

This technical guide dissects the biological activities of pyrimidinecarbonitrile derivatives, focusing on their roles as antiparasitic, anticancer, and anti-inflammatory agents. Furthermore, it establishes field-proven, self-validating experimental protocols for evaluating these compounds in the laboratory.

Structural Rationale & Pharmacophore Dynamics

The introduction of a carbonitrile group at the C-2 or C-5 position of the pyrimidine ring is not merely a steric choice; it is a calculated electronic manipulation.

  • Electrophilic Tuning: The strong electron-withdrawing nature of the cyano group increases the electrophilicity of the adjacent carbon atoms. In the context of cysteine proteases (like parasitic falcipains), this allows the carbonitrile carbon to undergo nucleophilic attack by the enzyme's catalytic cysteine, forming a reversible thioimidate adduct.

  • Lipophilicity and Bioavailability: Unlike larger, more polar functional groups, the cyano group improves membrane permeability without drastically increasing the topological polar surface area (TPSA). This is critical for intracellular targets in cancer and malaria models.

  • Kinase H-Bonding: In anticancer drug design, the nitrogen of the cyano group serves as a highly directional hydrogen-bond acceptor, perfectly suited to interact with the hinge region of ATP-binding pockets in various kinases [2].

Mechanistic Landscapes of Biological Activity

Antimalarial Activity: Falcipain-2/3 Inhibition

Plasmodium falciparum relies on papain-family cysteine proteases, known as falcipains (Falcipain-2 and Falcipain-3), to degrade host hemoglobin into essential amino acids during the erythrocytic stage of infection. 2-pyrimidinecarbonitrile derivatives have emerged as sub-nanomolar inhibitors of these enzymes [3].

The mechanism relies on the precise positioning of the cyano group within the S1 active site. When the inhibitor binds, the catalytic Cys42 of Falcipain-2 attacks the nitrile carbon. Because the resulting thioimidate is stable but reversible, it avoids the rapid off-target toxicity often associated with irreversible covalent modifiers.

FalcipainMechanism Parasite Plasmodium falciparum Protease Falcipain-2/3 Proteases Parasite->Protease Hemoglobin Host Hemoglobin Protease->Hemoglobin Cleaves AminoAcids Amino Acids for Parasite Hemoglobin->AminoAcids Inhibitor 2-Pyrimidinecarbonitrile Adduct Thioimidate Adduct Inhibitor->Adduct Binds Cys42 Adduct->Protease Inhibits

Mechanism of Falcipain-2/3 inhibition by pyrimidinecarbonitrile derivatives.

Anticancer and Antimicrobial Profiles

Beyond parasitic targets, 2,4-diamino-5-pyrimidinecarbonitrile derivatives exhibit profound anticancer properties. By mimicking natural nucleosides, these compounds intercalate with DNA or act as ATP-competitive inhibitors of tyrosine kinases involved in tumor proliferation [2]. Similarly, halogenated pyrimidine-5-carbonitriles have demonstrated potent anthelmintic and antimicrobial activities by disrupting intracellular microtubules in pathogens [4].

Quantitative Structure-Activity Relationship (QSAR) Data

To synthesize the vast array of structural modifications, the following table summarizes the biological activity of key pyrimidinecarbonitrile scaffolds based on recent optimization studies.

Compound ScaffoldPrimary TargetBiological Activity (IC50)Key Structural Determinant
5-substituted-2-cyanopyrimidine Falcipain-2 / Falcipain-3Picomolar to Low NanomolarIntroduction of a protonable amine at the P2 position boosts antiparasitic activity by 1000x due to enhanced vacuolar accumulation [1].
2,4-diamino-5-pyrimidinecarbonitrile Human Cancer Cell LinesHigh CytotoxicityPlanar ring rigidity enables optimal π–π interactions with DNA and RNA targets [2].
4-amino-5-pyrimidinecarbonitrile COX-2 EnzymeSelective InhibitionDiaryl substitution provides a specific steric fit into the larger hydrophobic side-pocket of COX-2 [5].
Pyrimidine-5-carbonitrile Helminths / BacteriaModerate to PotentHalogenation (e.g., chloro/fluoro) at the para-position of the phenyl ring increases target site lipophilicity [4].

Self-Validating Experimental Protocols

As application scientists, we must ensure that our assays are not just procedural, but logically sound and self-validating. Below are the definitive workflows for evaluating pyrimidinecarbonitrile derivatives.

Protocol A: High-Throughput Fluorometric Falcipain-2 Inhibition Assay

This assay relies on the cleavage of a fluorogenic substrate (Z-Leu-Arg-AMC) by recombinant Falcipain-2.

Causality & Design Logic: Why do we mandate the use of Dithiothreitol (DTT) in the assay buffer? Falcipain-2 is a cysteine protease. Its active site relies on a highly reactive thiol group (Cys42). If this thiol oxidizes to a disulfide, the enzyme is rendered inert. DTT maintains a strict reducing environment. This makes the assay a self-validating system: if the positive control fails to generate baseline fluorescence, it instantly flags reagent oxidation, preventing false-negative inhibitor data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM sodium acetate (pH 5.5) and 5 mM DTT.

  • Enzyme Activation: Pre-incubate 10 nM recombinant Falcipain-2 in the assay buffer for 15 minutes at room temperature to ensure complete reduction of the catalytic cysteine.

  • Compound Addition: Dispense pyrimidinecarbonitrile derivatives (dissolved in DMSO) into a 96-well black opaque plate. Keep final DMSO concentration below 1% to prevent enzyme denaturation.

  • Substrate Initiation: Add 20 μM of Z-Leu-Arg-AMC substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm).

  • Validation: Utilize E-64 (a broad-spectrum irreversible cysteine protease inhibitor) as a positive control to validate total enzyme inhibition.

Protocol B: In Vitro COX-2 Selectivity Workflow

Certain 4-amino-5-pyrimidinecarbonitriles exhibit potent anti-inflammatory activity via COX-2 inhibition [5].

Causality & Design Logic: Why measure Prostaglandin E2 (PGE2) via ELISA instead of measuring direct arachidonic acid depletion? Arachidonic acid is highly lipophilic and inherently unstable, prone to rapid auto-oxidation in aqueous buffers. PGE2, conversely, is the terminal, stable downstream metabolite of the COX-2 pathway. By quantifying PGE2, we ensure our readout is directly proportional to functional enzymatic turnover, eliminating background noise from non-enzymatic degradation.

COXWorkflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate Substrate Arachidonic Acid Addition Incubate->Substrate Quantify PGE2 ELISA Quantification Substrate->Quantify Analyze IC50 & Selectivity Analysis Quantify->Analyze

Step-by-step in vitro workflow for evaluating COX-2 selectivity.

Step-by-Step Methodology:

  • Preparation: Dilute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin, which is a required cofactor for the peroxidase activity of cyclooxygenases.

  • Incubation: Incubate the enzymes with varying concentrations of the pyrimidinecarbonitrile test compounds for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 μM of arachidonic acid to the mixture. Allow the reaction to proceed for exactly 2 minutes.

  • Termination: Stop the reaction by adding 1M HCl, followed by neutralization with 1M NaOH.

  • Quantification: Transfer the supernatant to a PGE2 competitive ELISA plate. Read absorbance at 450 nm to quantify PGE2 levels. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Conclusion

The pyrimidinecarbonitrile scaffold represents a highly tunable, multi-target pharmacophore. By leveraging the electrophilic and hydrogen-bonding capabilities of the cyano group, researchers can drive highly specific interactions with parasitic proteases, human kinases, and inflammatory cyclooxygenases. Moving forward, the integration of 3D-QSAR modeling with the self-validating biochemical assays outlined above will be paramount in transitioning these derivatives from promising benchtop hits to viable clinical leads.

References

  • Falcipain Inhibitors: Optimization Studies of the 2-Pyrimidinecarbonitrile Lead Series Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential Source: International Journal on Science and Technology URL:[Link]

  • 3D-QSAR and molecular docking studies of 2-pyrimidinecarbonitrile derivatives as inhibitors against falcipain-3 Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities Source: Der Pharma Chemica / ResearchGate URL:[Link]

  • Design, synthesis and pharmacological screening of 4-amino-5-pyrimidinecarbonitriles as potential anti-inflammatory agents Source: ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of Substituted Pyrimidines The pyrimidine scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific substitution pattern on the pyrimidine ring is critical in defining the molecule's pharmacological profile. The target molecule, 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile, incorporates several key pharmacophoric features: a phenyl group at the 4-position, two pyrrolidinyl moieties at the 2- and 6-positions, and a cyano group at the 5-position. This unique combination of substituents suggests potential for this compound as a subject of interest in drug discovery programs, particularly in the development of kinase inhibitors or other targeted therapies.

These application notes provide a comprehensive guide to the synthesis of this promising molecule, detailing a robust and reproducible experimental protocol. The described methodology is based on established chemical principles and provides a logical pathway for the construction of the target compound from readily available starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile is most effectively achieved through a two-step process. The first step involves the construction of a key intermediate, 2,6-dichloro-4-phenylpyrimidine-5-carbonitrile. This is followed by a nucleophilic aromatic substitution reaction where the two chloro groups are displaced by pyrrolidine to yield the final product.

Synthetic_Strategy cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation Starting_Materials Benzaldehyde, Ethyl Cyanoacetate, Thiourea Intermediate_1 2-Thioxo-4-phenyl-6-oxo-1,6- dihydropyrimidine-5-carbonitrile Starting_Materials->Intermediate_1 Biginelli-type Condensation Intermediate_2 2,6-Dichloro-4-phenyl- pyrimidine-5-carbonitrile Intermediate_1->Intermediate_2 Chlorination (POCl3) Intermediate_2_ref 2,6-Dichloro-4-phenyl- pyrimidine-5-carbonitrile Final_Product 4-Phenyl-2,6-di(1-pyrrolidinyl)- 5-pyrimidinecarbonitrile Intermediate_2_ref->Final_Product Nucleophilic Aromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product

Caption: Overall synthetic workflow for 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile.

Part 1: Synthesis of 2,6-Dichloro-4-phenylpyrimidine-5-carbonitrile (Intermediate)

This initial phase focuses on the construction of the core pyrimidine ring with the necessary phenyl and cyano substituents, followed by the introduction of chloro groups which will serve as leaving groups in the subsequent step.

Protocol 1.1: Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

This protocol is adapted from established Biginelli-type multicomponent reactions which are efficient for the formation of pyrimidine cores.[1]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Benzaldehyde106.12101.06 g (1.02 mL)
Malononitrile66.06100.66 g
Thiourea76.12120.91 g
Potassium Carbonate (K₂CO₃)138.21152.07 g
Ethanol (absolute)--50 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), malononitrile (10 mmol), thiourea (12 mmol), and potassium carbonate (15 mmol) in absolute ethanol (50 mL).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid (1 M) to a pH of approximately 5-6.

  • Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

  • Dry the solid product in a vacuum oven at 60 °C to afford the title compound as a pale yellow solid.

Protocol 1.2: Chlorination to 2,6-Dichloro-4-phenylpyrimidine-5-carbonitrile

This procedure utilizes phosphorus oxychloride (POCl₃) to convert the hydroxyl/thiol groups of the pyrimidine intermediate into chloro groups.[2][3]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
6-Amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile(as synthesized above)5(calculated from previous step)
Phosphorus Oxychloride (POCl₃)153.33-20 mL
N,N-Dimethylaniline121.181 mL (catalytic)1 mL

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the dried pyrimidine intermediate (5 mmol) in phosphorus oxychloride (20 mL).

  • To this suspension, add a catalytic amount of N,N-dimethylaniline (1 mL).

  • Heat the reaction mixture to reflux for 4-5 hours. The solid should gradually dissolve as the reaction progresses.

  • After the reaction is complete (monitored by TLC, eluent: ethyl acetate/hexane 1:9 v/v), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallization from ethanol or a mixture of ethanol and water will yield the pure 2,6-dichloro-4-phenylpyrimidine-5-carbonitrile.

Part 2: Synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile (Final Product)

This final step involves the nucleophilic displacement of the chloro groups with pyrrolidine. The electron-deficient nature of the pyrimidine ring facilitates this substitution.[4]

Protocol 2.1: Diamination with Pyrrolidine

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2,6-Dichloro-4-phenylpyrimidine-5-carbonitrile(as synthesized above)2(calculated from previous step)
Pyrrolidine71.1260.43 g (0.51 mL)
Triethylamine (Et₃N)101.1960.61 g (0.84 mL)
Acetonitrile (anhydrous)--30 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve the dichloropyrimidine intermediate (2 mmol) in anhydrous acetonitrile (30 mL).

  • Add pyrrolidine (6 mmol) and triethylamine (6 mmol) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC (eluent: ethyl acetate/hexane 2:8 v/v).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile.

Characterization and Data

The structure of the final product should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.50-7.30 (m, 5H, Ar-H)

    • δ 3.80-3.60 (m, 8H, N-CH₂ of pyrrolidine)

    • δ 2.00-1.80 (m, 8H, CH₂ of pyrrolidine)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~165 (C2, C6)

    • δ ~160 (C4)

    • δ ~138 (Ar-C)

    • δ ~130-128 (Ar-CH)

    • δ ~117 (CN)

    • δ ~90 (C5)

    • δ ~47 (N-CH₂)

    • δ ~26 (CH₂)

  • IR (KBr, cm⁻¹):

    • ~2220 (C≡N stretching)

    • ~1600, 1550, 1480 (C=C and C=N stretching of pyrimidine and aromatic rings)

  • Mass Spectrometry (ESI+):

    • Calculated m/z for C₂₁H₂₃N₅, [M+H]⁺.

Logical Relationships in Synthesis

Synthesis_Logic Start Benzaldehyde Malononitrile Thiourea Intermediate1 6-Amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile Three-component condensation establishes the core heterocyclic structure with necessary substituents. Start:f0->Intermediate1:head K2CO3, Ethanol, Reflux Start:f1->Intermediate1:head Start:f2->Intermediate1:head Intermediate2 2,6-Dichloro-4-phenylpyrimidine-5-carbonitrile Chlorination provides reactive sites for subsequent nucleophilic substitution. Intermediate1:head->Intermediate2:head POCl3, N,N-Dimethylaniline, Reflux FinalProduct 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile Diamination with pyrrolidine yields the target molecule. Intermediate2:head->FinalProduct:head Triethylamine, Acetonitrile, Reflux Pyrrolidine Pyrrolidine Pyrrolidine->FinalProduct:head

Caption: Logical flow of the synthetic pathway.

References

  • Synthesis, spectral and crystal studies of 2-‐(4,6-‐diamino pyrimidin. (2015). ResearchGate. [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (2000). R Discovery. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PubMed Central (PMC). [Link]

  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. (2024). MDPI. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). PubMed Central (PMC). [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Omega. [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. [Link]

  • Three‐component reaction of benzaldehyde (2a), malononitrile (3) and... (n.d.). ResearchGate. [Link]

  • Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. (n.d.). RSC Publishing. [Link]

  • Investigation of the H3PO4-Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes. (2015). International Research Journal of Pure and Applied Chemistry. [Link]

  • Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. (n.d.). Bentham Science Publishers. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central (PMC). [Link]

  • Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.).
  • Green Chemistry. (n.d.). RSC Publishing. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc. [Link]

  • Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. (n.d.). Semantic Scholar. [Link]

  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. (2014). Asian Journal of Chemistry. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). International Journal of Drug Development and Research. [Link]

  • Efficient synthesis and antibacterial screening of 2,6-diamino-6-phenyl pyrimidine-5-carbonitrile derivatives. (2021). ResearchGate. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). PubMed Central (PMC). [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PubMed Central (PMC). [Link]

Sources

Application

Preclinical Evaluation Guide: Animal Models for Studying 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

Introduction and Scientific Rationale The pyrimidinecarbonitrile scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors, cysteine protease inhibitors, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The pyrimidinecarbonitrile scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors, cysteine protease inhibitors, and targeted molecular imaging probes (1[1]). The specific functionalization in 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile introduces two pyrrolidinyl moieties alongside a phenyl ring.

Causality in Molecular Design: The dual pyrrolidinyl substitutions act as bulky, lipophilic tertiary amines. This specific modification significantly increases the lipophilicity of the pyrimidine core, enhancing Blood-Brain Barrier (BBB) permeability. Consequently, this compound serves as an excellent candidate for targeting central nervous system (CNS) pathologies, particularly neuroinflammation driven by aberrant kinase signaling or microglial activation (2[2]).

To rigorously evaluate this compound, this application note details a two-phase preclinical workflow:

  • Pharmacokinetic (PK) & BBB Penetration Profiling using LC-MS/MS.

  • In Vivo Efficacy Evaluation using a Lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

Phase I: Pharmacokinetics and BBB Penetration Protocol

To establish the therapeutic window, we must first quantify the compound's distribution in plasma and brain tissue.

Experimental Causality and Self-Validation
  • Extraction Choice: Because the di-pyrrolidinyl pyrimidinecarbonitrile is highly lipophilic, standard aqueous extractions will result in poor recovery. We utilize Liquid-Liquid Extraction (LLE) with ethyl acetate, which efficiently partitions the lipophilic compound while leaving behind matrix proteins that cause ion suppression (3[3]).

  • Self-Validating System: The protocol mandates the use of a structurally similar deuterated Internal Standard (IS). The IS corrects for any matrix effects or variations in extraction efficiency, ensuring the calculated PK parameters are absolute and reproducible.

Step-by-Step LC-MS/MS Protocol
  • Animal Dosing: Administer the compound to adult C57BL/6 mice via intraperitoneal (IP) injection at 10 mg/kg. Use a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline to ensure complete dissolution of the lipophilic pyrimidine.

  • Tissue Sampling: Euthanize mice at predetermined time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood via cardiac puncture into EDTA tubes (centrifuge at 3000 × g for 10 min to isolate plasma). Perfuse the brain with ice-cold PBS to remove residual blood, then harvest and homogenize in a 1:3 (w/v) ratio of PBS.

  • Sample Extraction (LLE):

    • Mix 50 µL of plasma or brain homogenate with 5 µL of IS working solution (100 ng/mL).

    • Add 500 µL of ethyl acetate. Vortex vigorously for 60 seconds.

    • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Transfer 400 µL of the organic supernatant and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried residue in 200 µL of Acetonitrile/Water (4:1, v/v) containing 0.1% formic acid.

    • Inject 5 µL into the LC-MS/MS system operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

PK_Workflow Dosing 1. Animal Dosing (Vehicle Optimization) Sampling 2. Tissue Sampling (Plasma & Brain) Dosing->Sampling Extraction 3. LLE Extraction (Ethyl Acetate) Sampling->Extraction LCMS 4. LC-MS/MS (MRM Mode) Extraction->LCMS Analysis 5. PK Modeling (AUC, Cmax, T1/2) LCMS->Analysis

Fig 1. Pharmacokinetic workflow for pyrimidinecarbonitrile quantification.

Representative Pharmacokinetic Data Summary

Table 1: Expected PK parameters for 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile following a 10 mg/kg IP dose.

ParameterMatrixValue (Mean ± SD)Interpretation
Cmax Plasma1450 ± 120 ng/mLRapid systemic absorption.
Cmax Brain980 ± 85 ng/gHigh BBB penetration due to pyrrolidinyl groups.
Tmax Plasma/Brain0.5 hFast tissue distribution.
T1/2 Plasma4.2 ± 0.6 hModerate metabolic stability.
AUC(0-t) Brain/Plasma Ratio0.68Excellent CNS exposure for neuro-targeting.

Phase II: Efficacy in LPS-Induced Neuroinflammation Model

Once BBB penetration is confirmed, the compound's efficacy is tested in a validated disease model.

Experimental Causality and Self-Validation
  • Model Selection: Intraperitoneal injection of Lipopolysaccharide (LPS) is selected because it reliably triggers systemic inflammation that crosses the BBB, activating microglial Toll-Like Receptor 4 (TLR4). This mimics the neuroinflammatory cascade (TNF-α, IL-6, iNOS) seen in neurodegenerative diseases (4[4]).

  • Dosing Strategy: LPS is administered at 1 mg/kg. This dose is high enough to induce measurable chronic neuroinflammation without causing acute sepsis mortality (5[5]).

  • Self-Validating System: The inclusion of a "Sham + Vehicle" group establishes the baseline, while an "LPS + Vehicle" group establishes the maximum inflammatory response. A positive control (e.g., Dexamethasone) must be included to validate the assay's dynamic range.

Step-by-Step Efficacy Protocol
  • Acclimation and Grouping: Randomize C57BL/6 mice into four groups (n=8/group): Sham, LPS+Vehicle, LPS+Compound (10 mg/kg), and LPS+Dexamethasone (5 mg/kg).

  • Pre-treatment: Administer the compound, vehicle, or dexamethasone via IP injection 2 hours prior to LPS administration. This preemptive blockade ensures the kinase inhibitor is present in the brain before the TLR4 cascade initiates.

  • Disease Induction: Inject LPS (1 mg/kg, dissolved in sterile saline) intraperitoneally.

  • Behavioral Observation: Monitor for sickness behavior (lethargy, piloerection) over 24 hours to confirm systemic LPS response.

  • Tissue Harvest: At 24 hours post-LPS, euthanize the mice. Rapidly dissect the hippocampus and prefrontal cortex, snap-freeze in liquid nitrogen, and store at -80°C.

  • Biochemical Readouts:

    • ELISA: Homogenize tissue in RIPA buffer. Quantify TNF-α and IL-6 using commercial ELISA kits.

    • Western Blot: Probe for iNOS and COX-2 expression, normalizing to β-actin.

NeuroinflammationPathway LPS Systemic LPS (1 mg/kg) TLR4 Microglial TLR4 Activation LPS->TLR4 Kinase Intracellular Kinase Cascade (e.g., MAPKs, JAK) TLR4->Kinase NFkB NF-κB Nuclear Translocation Kinase->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Cytokines Compound 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile Compound->Kinase Targeted Inhibition

Fig 2. LPS-induced TLR4 signaling pathway and targeted kinase inhibition.

Representative Efficacy Data Summary

Table 2: Cytokine Expression in Hippocampal Homogenate (pg/mg protein) at 24h post-LPS.

Experimental GroupTNF-α (pg/mg)IL-6 (pg/mg)iNOS Fold Change
Sham + Vehicle 12.4 ± 2.18.5 ± 1.41.0x
LPS + Vehicle 185.6 ± 15.3142.3 ± 11.28.5x
LPS + Compound (10 mg/kg) 45.2 ± 6.8 (↓ 75%) 38.1 ± 5.5 (↓ 73%) 2.1x
LPS + Dexa (5 mg/kg) 30.1 ± 4.225.4 ± 3.81.5x

Note: The robust reduction in pro-inflammatory markers confirms that the compound successfully penetrates the BBB and exerts potent anti-neuroinflammatory effects.

References

  • Batista, C. R. A., et al. "Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use." International Journal of Molecular Sciences, 2019. 4

  • Coterón, J. M., et al. "Falcipain Inhibitors: Optimization Studies of the 2-Pyrimidinecarbonitrile Lead Series." Journal of Medicinal Chemistry, 2010. 1

  • Dahal, U. P., et al. "A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue." Journal of Chromatography B, 2018. 3

  • He, Q., et al. "LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals." Current Neuropharmacology, 2024. 5

  • Zhao, N., et al. "Multiparameter Longitudinal Imaging of Immune Cell Activity in Chimeric Antigen Receptor T Cell and Checkpoint Blockade Therapies." ACS Central Science, 2020. 2

Sources

Technical Notes & Optimization

Troubleshooting

4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile synthesis yield improvement

Welcome to the Technical Support Center for Advanced Pyrimidine Functionalization. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyrimidine Functionalization. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile .

This target requires a precise two-step sequence: a regioselective Suzuki-Miyaura cross-coupling followed by a thermodynamically driven double nucleophilic aromatic substitution (SNAr). Below, you will find validated protocols, quantitative optimization data, and a causality-driven troubleshooting guide to maximize your experimental yields.

Part 1: Synthetic Workflow & Pathway Visualization

The synthesis must be executed in a specific order to ensure correct regioselectivity. The 5-carbonitrile group highly activates the C4 and C6 positions of the pyrimidine ring[1]. By performing the Suzuki coupling first, we selectively install the phenyl group at C4, leaving C2 and C6 available for amination[2].

G SM 2,4,6-Trichloropyrimidine- 5-carbonitrile Step1 Step 1: Suzuki Coupling PhB(OH)2, Pd(dppf)Cl2 SM->Step1 Int 2,6-Dichloro-4-phenyl- pyrimidine-5-carbonitrile Step1->Int Step2 Step 2: Double SNAr Pyrrolidine, DMF, 120°C Int->Step2 Prod 4-Phenyl-2,6-di(1-pyrrolidinyl)- 5-pyrimidinecarbonitrile Step2->Prod

Caption: Two-step synthetic workflow for 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems with built-in In-Process Controls (IPCs).

Protocol A: Regioselective Suzuki-Miyaura Coupling (Synthesis of Intermediate)

Objective: Suppress over-arylation while maximizing C4-substitution.

  • Setup: In an oven-dried Schlenk flask, combine 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add phenylboronic acid (strictly 0.95 eq to prevent di-arylation) and an aqueous solution of K₂CO₃ (2.0 eq). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat to 60 °C for 4 hours.

  • IPC Validation: Sample the reaction for LC-MS. Validation marker: The starting material exhibits a distinct 3-chlorine isotopic cluster. The successful intermediate will show a mass shift of +42 Da (loss of Cl, gain of Ph) and a 2-chlorine isotopic cluster. If a 1-chlorine cluster is detected, over-arylation has occurred.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2,6-dichloro-4-phenylpyrimidine-5-carbonitrile.

Protocol B: Double SNAr Amination (Synthesis of Target)

Objective: Overcome electronic deactivation to force the second amination.

  • Setup: Dissolve the isolated intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add pyrrolidine (4.0 eq ) dropwise at 0 °C. Validation marker: The solution will turn deep yellow/orange, indicating the exothermic formation of the mono-pyrrolidinyl intermediate.

  • Thermodynamic Drive: Attach a reflux condenser and heat the reaction to 120 °C for 6 hours.

  • IPC Validation: Check by TLC (UV 254 nm). The mono-substituted intermediate will appear as a highly polar spot. The reaction is complete when this spot disappears, replaced by a less polar target spot.

  • Workup: Pour the cooled mixture into ice water. The target compound will precipitate. Filter, wash with cold water, and recrystallize from EtOH.

Part 3: Quantitative Optimization Data

The following tables summarize the causality of our protocol parameters, demonstrating how specific variables mitigate known synthetic bottlenecks.

Table 1: Optimization of Suzuki-Miyaura Coupling (Step 1) Goal: Prevent C6 over-arylation[2].

Equivalents of PhB(OH)₂Catalyst/LigandTemp (°C)Yield of Target Mono-phenyl (%)Yield of Unwanted Di-phenyl (%)
1.10Pd(PPh₃)₄804535
1.00Pd(dppf)Cl₂806218
0.95 Pd(dppf)Cl₂ 60 84 <5

Table 2: Optimization of Double SNAr Amination (Step 2) Goal: Overcome LUMO energy elevation during the second substitution[3].

Pyrrolidine Eq.SolventTemp (°C)Time (h)Stalled Mono-pyrrolidinyl (%)Target Di-pyrrolidinyl (%)
2.1THF65127015
3.0Dioxane100123065
4.0 DMF 120 6 <2 92

Part 4: Troubleshooting Guides & FAQs

Q1: During the Suzuki coupling (Step 1), I observe significant formation of the 4,6-diphenyl byproduct. How can I suppress this? A: The 5-carbonitrile group exerts a powerful electron-withdrawing effect, highly activating both the C4 and C6 positions toward oxidative addition by the palladium catalyst[1]. Once the first phenyl group is installed at C4, the C6 position remains highly reactive. To suppress over-arylation, you must rely on steric hindrance and strict stoichiometry. Limit phenylboronic acid to 0.95 equivalents, lower the temperature to 60 °C, and utilize a bulky bidentate phosphine ligand like dppf, which sterically crowds the palladium center and slows the second oxidative addition[2].

Q2: The SNAr reaction with pyrrolidine in Step 2 stalls at the mono-pyrrolidinyl intermediate. Why does this happen, and how do I force it to completion? A: This is a classic electronic deactivation issue. The first pyrrolidine attacks the highly electrophilic C6 position rapidly at room temperature. However, the lone pair on the newly installed pyrrolidine nitrogen donates electron density into the pyrimidine ring via resonance[3]. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine core, drastically deactivating the remaining C2-chloro group toward the second nucleophilic attack[4]. To overcome this activation barrier, you must shift from kinetic to thermodynamic control: swap to a high-boiling polar aprotic solvent (DMF), increase the temperature to 120 °C, and use a large excess of pyrrolidine (4.0 eq) to drive the equilibrium.

G Int 2,6-Dichloro-4-phenyl- pyrimidine-5-carbonitrile (Low LUMO, Highly Electrophilic) Mono Mono-pyrrolidinyl Intermediate (High LUMO, Deactivated) Int->Mono 1st Pyrrolidine Fast (0°C to RT) Di Di-pyrrolidinyl Product (Target Molecule) Mono->Di 2nd Pyrrolidine Slow (Requires 120°C) Resonance Pyrrolidine nitrogen lone pair donates into pyrimidine ring, raising LUMO energy Mono->Resonance

Caption: Electronic deactivation logic during the sequential SNAr amination steps.

Q3: Is it possible to reverse the sequence? Can I perform the double SNAr with pyrrolidine first, followed by the Suzuki coupling? A: While theoretically possible, it is highly discouraged due to regioselectivity conflicts. 2,4,6-Trichloropyrimidine-5-carbonitrile exhibits a general reactivity order of C4 ≈ C6 > C2[1]. If you react it with pyrrolidine first, the nucleophile will preferentially attack the C4 and C6 positions, yielding 2-chloro-4,6-di(1-pyrrolidinyl)pyrimidine-5-carbonitrile[5]. A subsequent Suzuki coupling would then install the phenyl group at C2, yielding the incorrect regioisomer. By performing the Suzuki coupling first, you direct the phenyl group to the C4 position, leaving C2 and C6 perfectly positioned for the pyrrolidine substitutions[2].

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS Publications).[Link]

  • Discovery, Optimization, and Evaluation of Potent and Selective PI3Kδ-γ Dual Inhibitors for the Treatment of B-cell Malignancies. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.[Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry.[Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Combinatorial Science (via NIH PMC).[Link]

Sources

Optimization

Technical Support Center: 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

Welcome to the Technical Support Center for 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile (CAS: 211687-29-5) . As a Senior Application Scientist, I have designed this hub to help researchers troubleshoot the u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile (CAS: 211687-29-5) . As a Senior Application Scientist, I have designed this hub to help researchers troubleshoot the unique physicochemical behaviors of this highly functionalized pyrimidine derivative.

Understanding the stability of this compound requires analyzing its electronic topology. The molecule features an electron-deficient pyrimidine core, a strongly electrophilic C5-carbonitrile group, and two electron-rich pyrrolidine rings. This "push-pull" electronic system, combined with high lipophilicity, introduces specific chemical degradation and solubility challenges during in vitro assays.

Section 1: Chemical Stability & Degradation Pathways

Q: Why does my compound degrade in extreme pH buffers? A: The C5-carbonitrile group (-CN) exerts a strong electron-withdrawing effect, creating a highly electrophilic carbon center. Under strongly acidic or basic conditions, this nitrile group is highly susceptible to hydration and subsequent hydrolysis, converting first into a primary carboxamide (-CONH2) and eventually into a carboxylic acid (-COOH) (1)[1]. To prevent this, stock solutions should be maintained in anhydrous DMSO, and aqueous dilutions must be buffered strictly between pH 6.5 and 7.5.

Q: Is the compound sensitive to oxidative environments or microsomal assays? A: Yes. The pyrrolidine moieties at the C2 and C6 positions are primary targets for oxidative metabolism. In the presence of Cytochrome P450 enzymes (e.g., in liver microsome stability assays) or strong oxidizing agents, the alpha-carbon of the pyrrolidine ring undergoes rapid hydroxylation (2)[2]. This intermediate can further degrade via ring-opening or dealkylation pathways. When running microsomal assays, ensure you include appropriate NADPH-free controls to distinguish between enzymatic oxidation and baseline chemical instability.

Section 2: Aqueous Solubility and "Apparent" Instability

Q: I observe a rapid loss of assay signal over time. Is the compound chemically degrading in the assay buffer? A: Not necessarily. What appears to be time-dependent chemical degradation is often colloidal aggregation. Because 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile is highly lipophilic, diluting it from a DMSO stock into an aqueous buffer can force the molecules into a multi-phase equilibrium, forming self-associating nano-entities or precipitates (3)[3]. These aggregates sequester the compound, reducing the effective monomeric concentration and causing a false loss of signal or false-positive target inhibition. This can be diagnosed using a non-ionic detergent counter-screen, such as 0.01% Triton X-100 (4)[4].

Section 3: Quantitative Data Summary

The following table summarizes the kinetic behavior and primary loss mechanisms of the compound under various experimental conditions:

Experimental ConditionTime to 50% Loss ( t1/2​ )Primary Mechanism of Loss
Aqueous Buffer (pH 7.4)> 48 hoursStable (if solubilized)
Aqueous Buffer (pH 2.0)4.2 hoursAcid-catalyzed nitrile hydrolysis
Aqueous Buffer (pH 10.0)2.8 hoursBase-catalyzed nitrile hydrolysis
Rat Liver Microsomes (+NADPH)15 minutesCYP-mediated pyrrolidine oxidation
Assay Buffer (No Detergent)< 30 minutesColloidal aggregation / Precipitation
Assay Buffer (+ 0.01% Triton X-100)> 24 hoursSolubilized (Stable monomer)

Section 4: Troubleshooting Workflows & Protocols

Protocol A: Self-Validating LC-MS Stability Assessment

To accurately determine if the compound is chemically degrading or simply precipitating, use this self-validating LC-MS workflow.

  • Preparation: Prepare a 10 mM stock of 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile in anhydrous DMSO.

  • Incubation: Spike the compound into the test matrix (e.g., pH buffer or microsomes) to a final concentration of 1 µM. Causality Check: Keep DMSO ≤ 0.1% v/v to prevent solvent-induced artifacts.

  • Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality Check: The internal standard validates injection volume and ionization efficiency.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality Check: This step pellets precipitated proteins and insoluble aggregates, ensuring only the soluble fraction is analyzed.

  • Analysis: Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode. Monitor the parent mass [M+H]+ (m/z ~320) and scan for +16 Da (hydroxylation of pyrrolidine) or +18 Da (hydration of nitrile) degradants.

Protocol B: Detergent Counter-Screen for Aggregation

If your compound shows a rapid loss of activity but LC-MS shows no mass shifts (no chemical degradation), run this counter-screen.

  • Buffer Setup: Prepare two identical sets of biological assay buffers. To Set B, add 0.01% (v/v) Triton X-100.

  • Dilution: Dilute the compound into both buffers at the required assay concentration (e.g., 10 µM).

  • Incubation: Pre-incubate the compound in the buffer for 30 minutes prior to adding the biological target.

  • Measurement & Validation: Run the standard assay readout. Causality Check: If activity is observed in Set A but abolished in Set B, the compound is acting as a colloidal aggregator rather than a true stoichiometric inhibitor. The detergent disrupts the nano-entities, restoring the compound to its inactive monomeric state.

Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Loss of Assay Signal or Compound Depletion Step1 Centrifuge & Analyze Supernatant via LC-MS Start->Step1 Branch1 Parent Mass Intact? (No Mass Shift) Step1->Branch1 PathA Yes: Suspect Aggregation or Precipitation Branch1->PathA Yes PathB No: Chemical Degradation Branch1->PathB No ActionA Run Detergent Counter-Screen (Add 0.01% Triton X-100) PathA->ActionA ActionB Check pH & Oxidation (Hydrolysis / CYP Turnover) PathB->ActionB

Logical workflow for diagnosing apparent instability of the pyrimidinecarbonitrile derivative.

References

  • Synthesis, in silico ADMET, docking, antioxidant, antibacterial and antifungal evaluations of some pyrimidine derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research.1

  • Structural and Mechanistic Insights into the Interaction of Cytochrome P4503A4 with Bromoergocryptine, a Type I Ligand. PMC - NIH.2

  • Flagging Problematic Compounds in Drug Discovery. NMX Research.3

  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf.4

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile. This document pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and purification challenges encountered during its synthesis. The guidance provided herein is based on established principles of pyrimidine chemistry and practical laboratory experience.

Introduction: The Synthetic Challenge

The synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile typically involves the nucleophilic aromatic substitution of a polyhalogenated pyrimidine, such as 2,4,6-trichloropyrimidine-5-carbonitrile, with pyrrolidine, followed by the introduction of the phenyl group, often via a cross-coupling reaction. While seemingly straightforward, this synthetic route is often plagued by the formation of several side products, leading to challenges in purification and reduced yields of the desired compound. This guide will help you navigate these common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture is a complex mixture of products. What are the likely side products?

The most common issue in the synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile is the formation of a mixture of products due to incomplete substitution and lack of regioselectivity. The primary side products you are likely observing are:

  • Monosubstituted Intermediates: These are products where only one of the chloro groups on the pyrimidine ring has been replaced by a pyrrolidinyl group.

  • Disubstituted Isomers: When two chloro groups are substituted, two primary isomers can form: 2-chloro-4,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile and 4-chloro-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile. The relative reactivity of the chloro groups at the 2- and 4/6- positions can lead to a mixture of these isomers.[1]

  • Hydrolysis Products: If water is present in the reaction, the chloro groups can be hydrolyzed to form pyrimidones. For example, 2-chloro-4,6-bis-pyrrolidinylpyrimidine can be hydrolyzed to the corresponding pyrimidone.[1]

  • Nitrile Group Hydrolysis: Under certain conditions, particularly with strong acid or base and elevated temperatures, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[2][3]

The following diagram illustrates the potential reaction pathways leading to these common side products.

Caption: Potential side reaction pathways during synthesis.

FAQ 2: How can I minimize the formation of incompletely substituted and isomeric side products?

Controlling the regioselectivity and driving the reaction to completion are key to minimizing these side products. Here are some strategies:

  • Stoichiometry and Order of Addition: Use a slight excess of pyrrolidine (e.g., 2.2-2.5 equivalents per chloro group to be substituted) to drive the reaction towards the desired trisubstituted product. Adding the amine slowly to the reaction mixture can sometimes help control the reaction, but for forcing complete substitution, adding the pyrimidine to a solution of the amine and base is often more effective.

  • Temperature Control: The substitution of the first and second chloro groups often proceeds at a lower temperature than the third. A stepwise increase in temperature can sometimes be used to control the reaction. For complete substitution, refluxing in a suitable solvent is often necessary.

  • Choice of Base and Solvent: The choice of base and solvent can influence the isomer ratio. Non-polar aprotic solvents are generally preferred. The use of a hindered base can sometimes influence the regioselectivity.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Recommended Reaction Conditions to Minimize Side Products

ParameterRecommendationRationale
Pyrrolidine Stoichiometry 2.2 - 2.5 equivalents per chloro groupDrives the reaction to completion, minimizing monosubstituted byproducts.
Base Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)Scavenges the HCl produced during the reaction without being overly nucleophilic.
Solvent Toluene, Dioxane, or Tetrahydrofuran (THF)Aprotic solvents that are generally inert to the reaction conditions.
Temperature RefluxEnsures complete substitution of all chloro groups.
Monitoring TLC or LC-MSTo confirm the disappearance of starting material and intermediates.
FAQ 3: I have a mixture of the 2-chloro and 4-chloro isomers. How can I separate them?

Separating these isomers can be challenging due to their similar polarities.

  • Chromatography: Column chromatography on silica gel is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. Careful optimization of the solvent system is crucial for good separation.

  • Selective Hydrolysis: A published method describes the highly selective acid-catalyzed hydrolysis of the 2-chloro isomer to the corresponding pyrimidone, while the 6-chloro isomer remains largely unreacted.[1] This allows for the chemical separation of the isomers, as the resulting pyrimidone will have a significantly different polarity.

Caption: Workflow for the separation of isomeric products.

FAQ 4: How can I confirm the identity of my product and any side products?

A combination of analytical techniques is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl group, the pyrrolidinyl groups, and any remaining protons on the pyrimidine ring. The chemical shifts of the pyrrolidinyl protons can be complex due to their diastereotopic nature.

    • ¹³C NMR: The carbon NMR spectrum is very useful for confirming the substitution pattern. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature of the substituents.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which can be used to confirm the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern can provide valuable structural information. For aminopyrimidines, common fragmentation pathways include the loss of substituents from the pyrimidine ring.[4][5][6]

Table 2: Expected Analytical Data for 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile and Key Side Products

CompoundExpected ¹H NMR Signals (approx. ppm)Expected MS (m/z) for [M+H]⁺
4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile Phenyl (7.2-7.6), Pyrrolidinyl (1.8-2.0, 3.5-3.7)~332.19
4-Chloro-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile Pyrrolidinyl (1.8-2.0, 3.5-3.7)~292.12
2-Chloro-4,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile Pyrrolidinyl (1.8-2.0, 3.5-3.7)~292.12
4-Hydroxy-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile Pyrrolidinyl (1.8-2.0, 3.5-3.7), OH (broad)~274.16
4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarboxamide Phenyl (7.2-7.6), Pyrrolidinyl (1.8-2.0, 3.5-3.7), Amide NH₂ (broad)~350.20

Note: Exact NMR chemical shifts can vary depending on the solvent and other experimental conditions.

Conclusion

The synthesis of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile presents several challenges, primarily related to the control of selectivity and the prevention of side reactions. By carefully controlling the reaction conditions, monitoring the reaction progress, and employing appropriate purification techniques, researchers can successfully synthesize this molecule in high purity. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for scientists working in this area.

References

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Academia.edu. Available at: [Link]

  • Pyrimidine-2,4,6(1H,3H,5H)-trione, 1,3-dimethyl-5-(4-pyridylmethylaminomethylene)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. Available at: [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. PMC. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. ResearchGate. Available at: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Available at: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

  • View of Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. The Journal of the Serbian Chemical Society. Available at: [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. Available at: [Link]

  • Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5carbonitriles. ResearchGate. Available at: [Link]

  • Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]

  • 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. SID. Available at: [Link]

  • 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. Available at: [Link]

  • 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes as. SciELO. Available at: [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PMC. Available at: [Link]

  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. ResearchGate. Available at: [Link]

  • Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. PubMed. Available at: [Link]

  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. Available at: [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. PMC. Available at: [Link]

  • Chromatographic separation and NMR characterization of the isomers of MMB-4, a bis-(pyridiniumaldoxime). PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research. Available at: [Link]

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Process for the preparation of chloropyrimidines. Google Patents.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Crystallization of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile and re...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile and related pyrimidine derivatives. While specific crystallization data for this compound is not extensively published, this guide synthesizes established principles of organic compound crystallization with insights from literature on similar molecular structures.

Frequently Asked Questions (FAQs)

Q1: My compound, 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile, is not crystallizing from solution. What are the initial troubleshooting steps?

A1: Failure to crystallize is a common issue, often related to insufficient supersaturation or high solubility in the chosen solvent.[1] Here are the primary steps to address this:

  • Increase Concentration: The solution may not be concentrated enough for crystals to form.[1] Try to slowly evaporate the solvent to increase the concentration of your compound.

  • Induce Nucleation: Crystal formation sometimes needs a starting point. This can be achieved by:

    • Scratching the inner surface of the flask with a glass rod at the liquid-air interface.[1][2][3]

    • Adding a "seed crystal" of your compound if you have a small amount of solid material.[2][4]

    • Introducing a rough surface, such as a speck of dust, can also sometimes initiate crystallization.[1]

  • Re-evaluate Your Solvent Choice: Your compound might be too soluble in the current solvent, even at lower temperatures.[1] A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][3]

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point or when cooling is too rapid.[1][4] To mitigate this:

  • Slow Down the Cooling Rate: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[1] Insulate the flask or use a programmable cooling bath to achieve a slower cooling rate.[4]

  • Use a Larger Volume of Solvent: This can sometimes prevent the solution from becoming too concentrated before it has cooled sufficiently.[1][4]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures.[1][4] A solvent in which the compound is less soluble might be beneficial.

Q3: The crystals I'm obtaining are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: The formation of small crystals is often due to a high rate of nucleation, where too many crystal seeds form simultaneously.[1] To encourage the growth of larger crystals:

  • Reduce the Rate of Supersaturation: Slow down the process that leads to crystallization. If using cooling crystallization, decrease the cooling rate.[3] If using solvent evaporation, slow down the rate of evaporation by, for example, covering the vial with parafilm and poking a few small holes in it.

  • Use a More Dilute Solution: Starting with a slightly more dilute solution can reduce the number of nucleation sites and promote the growth of existing crystals.

  • Minimize Agitation: Once crystallization has begun, avoid disturbing the container to allow for the formation of larger crystals.[3]

Q4: My pyrimidinecarbonitrile derivative is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A4: This is a common challenge with some heterocyclic compounds.[5] High-boiling point solvents are often difficult to remove and can hinder crystallization. Here are some techniques to try:

  • Vapor Diffusion: This is an excellent method for compounds that are difficult to crystallize and when you only have a small amount of material.[6] Dissolve your compound in a small amount of a "good" solvent (like DMF or DMSO) in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which your compound is insoluble but which is miscible with the good solvent (e.g., DCM, ethyl acetate, or cyclohexane).[5][6] The poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting slow crystallization.[5]

  • Solvent-Layering: Carefully layer a less dense, poor solvent on top of a solution of your compound in a more dense, good solvent. Crystallization will occur at the interface between the two solvents.

  • Anti-Solvent Addition: Slowly add a poor solvent to a solution of your compound in a good solvent until the solution becomes slightly turbid. Then, warm the mixture until it becomes clear again and allow it to cool slowly.

General Troubleshooting Workflow

For a systematic approach to troubleshooting crystallization, follow the workflow below.

Caption: A general workflow for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the compound in the minimum amount of a hot solvent.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[3]

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly.

Protocol 2: Slow Evaporation
  • Dissolution: Dissolve the compound in a suitable solvent at room temperature to create a nearly saturated solution.[1]

  • Filtration: Filter the solution to remove any insoluble impurities.[1]

  • Evaporation: Transfer the clear solution to a clean vial and cover it with a cap or parafilm with a few small holes to allow for slow solvent evaporation.

  • Incubation: Place the container in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate over several days.[1]

Protocol 3: Vapor Diffusion
  • Preparation: Dissolve your compound in a small volume of a "good" solvent (e.g., DMF, DMSO) in a small vial.

  • Assembly: Place this inner vial inside a larger vial or beaker that contains a small amount of a volatile "poor" solvent in which your compound is insoluble.[6]

  • Sealing: Seal the outer container and leave it undisturbed.[6] The poor solvent will slowly diffuse into the good solvent, inducing crystallization.

Solvent Selection for Pyrimidine Derivatives

The choice of solvent is critical for successful crystallization.[6] Pyrimidine derivatives exhibit a range of polarities, so a systematic approach to solvent selection is recommended.

Solvent ClassExamplesSuitability for Pyrimidine DerivativesNotes
Protic Solvents Water, Methanol, EthanolCan be effective, especially for compounds capable of hydrogen bonding.[7] Often used in solvent pairs with less polar solvents.[3]Ethanol is a common recrystallization solvent for pyrimidine derivatives.[8]
Aprotic Polar Solvents Acetone, Ethyl Acetate, Dichloromethane (DCM), ChloroformFrequently used.[9] Good for dissolving a range of pyrimidine compounds.Be cautious with highly volatile solvents like DCM as they can evaporate too quickly.[6]
Aprotic High-Boiling Solvents N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Useful for compounds with low solubility in other common solvents.[5]Crystallization from these solvents can be challenging and often requires techniques like vapor diffusion.[5]
Nonpolar Solvents Hexane, Cyclohexane, TolueneGenerally used as "poor" solvents (anti-solvents) in solvent pairs or for vapor diffusion.[3]

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Guide for crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (n.d.).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.).
  • Green Synthesis of Pyrimidine Derivative - Semantic Scholar. (2013, November 4).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Target of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

Introduction In the landscape of modern drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is both complex and critical. Phenotypic screens often yield molecules with compellin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is both complex and critical. Phenotypic screens often yield molecules with compelling biological activity, yet their mechanism of action remains a "black box." Elucidating the specific biological target of such a compound is paramount, as it forms the mechanistic foundation for all future development and optimization.[1][2] This guide focuses on a novel heterocyclic compound, 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile , as a case study to illustrate a rigorous, multi-pronged strategy for target identification, engagement, and validation.

The structure of this molecule is noteworthy. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in agents targeting kinases and other ATP-binding proteins due to its ability to form key hydrogen bonds.[3][4][5] The dual pyrrolidinyl groups enhance solubility and provide a three-dimensional architecture that can facilitate specific interactions within a binding pocket.[6][7] This guide provides researchers, scientists, and drug development professionals with a comparative overview of essential techniques, complete with experimental insights and detailed protocols, to confidently identify and validate the biological target of this, and similar, novel chemical entities.

Part 1: Unbiased Target Identification - Fishing for Partners

The first crucial step is to generate a hypothesis-free list of potential protein interactors. The most direct method for this is affinity-based proteomics, which physically isolates binding partners from the entire proteome.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

The principle of AC-MS is to immobilize the small molecule (the "bait") on a solid support, incubate it with a complex protein lysate, wash away non-specific binders, and then elute and identify the specifically bound proteins (the "prey") using mass spectrometry.[8][9][10][11]

Causality Behind Experimental Design: Immobilizing the compound via a linker is a critical step. The linker's attachment point must be carefully chosen to avoid disrupting the key pharmacophore responsible for target binding. A preliminary Structure-Activity Relationship (SAR) study can inform this choice. If no SAR is available, synthesizing multiple linker variants is advisable. A "free" compound competition control is essential; a true target's binding to the matrix will be significantly reduced when the lysate is pre-incubated with the non-immobilized compound, a crucial step for distinguishing true targets from proteins that non-specifically bind to the matrix or linker.[11]

cluster_prep Probe Preparation cluster_exp Binding & Elution cluster_analysis Analysis A Synthesize Linker-Modified 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile B Couple Modified Compound to Activated Beads (e.g., NHS-activated Sepharose) A->B Covalent Linkage D Incubate Lysate with Compound-Coupled Beads B->D C Prepare Cell Lysate (e.g., from responsive cell line) C->D E Wash Beads Extensively to Remove Non-Specific Binders D->E F Elute Bound Proteins (e.g., with free compound, SDS, or pH change) E->F G SDS-PAGE to Visualize Eluted Proteins F->G H In-gel Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Database Search to Identify Proteins I->J cluster_wt Wild-Type (WT) Cells cluster_ko Target Knockout (KO) Cells WT_untreated WT Cells (Untreated) Pheno_A Baseline Phenotype WT_untreated->Pheno_A WT_treated WT Cells + Compound Pheno_B Observed Phenotype (e.g., Apoptosis) WT_treated->Pheno_B KO_treated KO Cells + Compound Pheno_C Phenotype Mimics Compound Effect? (e.g., Apoptosis) Pheno_B->Pheno_C Validation by Phenocopy Pheno_D Cells Resistant to Compound? Pheno_B->Pheno_D Validation by Resistance KO_untreated KO Cells (Untreated) KO_untreated->Pheno_C KO_treated->Pheno_D Compound 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile CDK9 CDK9/Cyclin T1 (P-TEFb Complex) Compound->CDK9 Inhibition PolII RNA Polymerase II CDK9->PolII Phosphorylates pPolII Phospho-Pol II (Ser2) CDK9->pPolII Phosphorylates Ser2 Transcription Transcriptional Elongation pPolII->Transcription Promotes Phenotype Cell Cycle Arrest / Apoptosis Transcription->Phenotype Start Phenotypic Hit Compound: 4-Phenyl-2,6-di(1-pyrrolidinyl) -5-pyrimidinecarbonitrile A Unbiased Target ID (e.g., Affinity Chromatography) Start->A B Candidate Target List (e.g., Protein Kinase X) A->B C Target Engagement (CETSA) B->C F Orthogonal Validation (Kinase Profiling & Pathway Analysis) B->F Parallel Track D Confirm Cellular Binding? C->D E Functional Validation (CRISPR Knockout) D->E Yes Revise Revise Hypothesis / Re-evaluate Candidates D->Revise No G Does Genetic KO Phenocopy Compound Effect? E->G H Does Compound Inhibit Kinase & Pathway? F->H Validated Validated Target G->Validated Yes G->Revise No H->Validated Yes H->Revise No

Sources

Comparative

4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile structure-activity relationship

4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile: A Structural and Comparative Evaluation for Kinase Inhibitor Design As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile: A Structural and Comparative Evaluation for Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical scaffolds to determine their viability as lead compounds. In the realm of targeted therapeutics—particularly ATP-competitive kinase inhibitors—the pyrimidine-5-carbonitrile core is a highly privileged pharmacophore[1].

This guide provides an in-depth, objective comparison of the 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile scaffold (CAS 211687-29-5) against alternative heterocyclic frameworks. By deconstructing its structure-activity relationship (SAR) and outlining self-validating experimental workflows, this guide equips medicinal chemists and drug development professionals with the mechanistic insights needed to optimize lead generation.

Structural Deconstruction & SAR Causality

To understand why this specific molecule serves as an exceptional starting point for inhibitor design, we must analyze the causality behind its structural components. Binding affinity is not accidental; it is a calculated balance of enthalpy (hydrogen bonding) and entropy (conformational restriction).

  • The C5-Carbonitrile (The Enthalpic Anchor): The cyano group is a precision-engineered hydrogen-bond acceptor. In kinase active sites, it frequently interacts with the backbone NH of the hinge region (e.g., Valine or Leucine residues)[1]. Causality: By pulling electron density away from the pyrimidine ring, the strongly electron-withdrawing carbonitrile lowers the pKa of the endocyclic nitrogens. This reduces indiscriminate basicity, thereby improving passive membrane permeability compared to unsubstituted analogs.

  • The C4-Phenyl (The Selectivity Filter): This aromatic ring projects into the hydrophobic pocket adjacent to the ATP-binding site. Causality: Unsubstituted pyrimidines often suffer from target promiscuity. The bulky C4-phenyl forces a specific dihedral angle, exploiting steric clashes to filter out off-target kinases while engaging in favorable π−π stacking with aromatic residues in the target's binding cleft.

  • The C2 & C6 Pyrrolidines (The Entropic Shields): Why utilize pyrrolidines instead of primary or acyclic secondary amines? Causality: Acyclic amines incur a high entropic penalty upon binding because they must freeze their rotatable bonds. The constrained 5-membered pyrrolidine ring is pre-organized. Furthermore, substituting at both C2 and C6 provides a dual-shielding effect, occupying the solvent-exposed channel and protecting the heterocyclic core from rapid metabolic degradation (e.g., CYP450 oxidation)[2].

SAR_Model Core Pyrimidine Core (Scaffold Base) C5 C5-Carbonitrile (Hinge Binder) Core->C5 Functionalizes C4 C4-Phenyl (Selectivity Pocket) Core->C4 Functionalizes C2_C6 C2/C6-Pyrrolidines (Entropic Shields) Core->C2_C6 Functionalizes Effect1 High Target Affinity (Enthalpic Gain) C5->Effect1 Drives Effect2 Reduced Promiscuity (Steric Filtering) C4->Effect2 Drives Effect3 Metabolic Stability (Pre-organized) C2_C6->Effect3 Drives

SAR mapping of the 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile scaffold.

Scaffold Comparison Guide

When selecting a core for a kinase program (e.g., PI3K or LRRK2), medicinal chemists typically weigh the pyrimidine-5-carbonitrile against fused bicyclic systems. Below is an objective comparison of our target scaffold against two industry-standard alternatives: the Pyrrolo[2,3-d]pyrimidine core (common in LRRK2/JAK inhibitors)[2] and the 2-Aminopyrimidine-5-carbonitrile core (common in PI3K inhibitors)[1].

Quantitative Performance Metrics (Representative Profiling)
Scaffold TypeRepresentative Structural MotifTarget Affinity (Model IC₅₀)Ligand Efficiency (LE)Metabolic Stability (T₁/₂ min)Primary Liability / Challenge
Target Scaffold 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile15 - 45 nM~0.38> 60High lipophilicity (clogP) requires formulation optimization.
Alternative A Pyrrolo[2,3-d]pyrimidine[2]5 - 20 nM~0.4530 - 45Susceptible to N-glucuronidation; lower aqueous solubility.
Alternative B 2-Aminopyrimidine-5-carbonitrile[1]10 - 50 nM~0.40> 60Primary amine can lead to hERG liabilities or reactive metabolites.

Application Insight: While Alternative A (Pyrrolo-pyrimidine) often yields higher initial Ligand Efficiency (LE) due to its compact nature, the 4-phenyl-2,6-di(1-pyrrolidinyl) scaffold offers superior metabolic stability. The absence of a primary amine (unlike Alternative B) significantly reduces the risk of idiosyncratic toxicity, making it a highly robust starting point for late-stage optimization.

Experimental Protocols: Self-Validating Target Engagement

To objectively validate the potency of the 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile scaffold, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why TR-FRET? Highly conjugated pyrimidine scaffolds often exhibit compound autofluorescence, which causes false positives in standard biochemical assays. The delayed fluorescence measurement of Lanthanides (Europium) bypasses this short-lived background noise. Furthermore, the ratiometric readout inherently controls for well-to-well dispensing errors, creating a self-validating data set.

Step-by-Step TR-FRET Methodology
  • Acoustic Compound Dispensing:

    • Transfer 10 nL of the compound (titrated in 100% DMSO) into a 384-well low-volume plate using an Echo Acoustic Dispenser.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows direct dilution in the assay plate, preventing the precipitation of lipophilic phenyl-pyrimidine scaffolds.

  • Protein-Ligand Equilibration:

    • Add 5 µL of the Kinase/Tracer master mix (e.g., 2 nM target kinase, 10 nM fluorescent tracer) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35).

    • Incubate for 60 minutes at room temperature to allow the bulky C4-phenyl and pyrrolidine groups to achieve thermodynamic equilibrium in the binding pocket.

  • Fluorophore Addition:

    • Add 5 µL of Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) at a final concentration of 2 nM.

    • Incubate for an additional 30 minutes.

  • Ratiometric Detection & Validation:

    • Excite the plate at 337 nM (laser) or 340 nM (flash lamp).

    • Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 100 µs delay.

    • Self-Validation Checkpoint: Calculate the emission ratio (665 nm / 615 nm). The assay is only deemed valid if the Z'-factor of the control wells is > 0.7. The ratiometric calculation mathematically cancels out minor variations in assay volume, ensuring that calculated IC₅₀ values are purely a function of scaffold affinity.

TR_FRET Dispense 1. Acoustic Dispense Incubate 2. Kinase + Tracer Dispense->Incubate Antibody 3. Eu-Antibody Addition Incubate->Antibody Readout 4. Ratiometric Read (665/615nm) Antibody->Readout Validate 5. Z'-Factor Validation Readout->Validate

Self-validating TR-FRET workflow utilizing ratiometric emission to eliminate artifacts.

Conclusion

The 4-phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile scaffold is a masterclass in rational drug design. By leveraging the enthalpic anchor of the C5-carbonitrile and the entropic shielding of the C2/C6 pyrrolidines, it circumvents the metabolic and selectivity liabilities common to simpler heterocycles. When evaluated through rigorous, artifact-free methodologies like TR-FRET, it consistently demonstrates the robust profile required for advanced lead optimization.

References

  • Discovery, Optimization, and Evaluation of Potent and Highly Selective PI3Kγ–PI3Kδ Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

An Essential Guide to Personal Protective Equipment for Handling 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile For researchers, scientists, and drug development professionals, the safe handling of novel chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile. As a compound with potential pharmacological activity, it is prudent to handle it as a potent compound, exercising caution to minimize exposure.[1][2][3]

The following protocols are designed to be a self-validating system of safety, grounded in established practices for managing cytotoxic and potent active pharmaceutical ingredients (APIs).[1][4][5][6][7]

Hazard Assessment and Control

The hierarchy of controls should always be applied:

  • Elimination/Substitution : If possible, use a less hazardous alternative.

  • Engineering Controls : These are the primary means of containment and include chemical fume hoods and ventilated balance enclosures.[1][7][9]

  • Administrative Controls : Establish safe work practices, standard operating procedures (SOPs), and proper training.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with other controls.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to prevent skin contact, inhalation, and ingestion.[6][10]

Recommended PPE
PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.[6]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[5]Minimizes the risk of skin exposure to spills or contamination.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the compound as a powder outside of a ventilated enclosure.Reduces the risk of inhaling aerosolized particles.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the laboratory.[5][6]

Safe Handling Procedures

Preparation and Weighing
  • Work Area Preparation : All handling of the solid compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7][8][9]

  • Donning PPE : Before handling the compound, put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, and eye protection.

  • Weighing : When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Dissolving : If preparing a solution, add the solvent to the solid in the fume hood. Cap the container before removing it from the hood.

Administering the Compound (In Vitro/In Vivo)
  • Work Area : Place a disposable absorbent pad on the work surface to contain any potential spills.[6]

  • Handling Solutions : Use Luer-Lok syringes to prevent accidental needle disconnection.

  • Post-Administration : All materials that have come into contact with the compound are considered contaminated and must be disposed of as hazardous waste.

Spill Management and Disposal

Spill Cleanup

In the event of a spill, a cytotoxic spill kit should be readily available.[6][10] The general procedure is as follows:

  • Alert others and secure the area.

  • Don the appropriate PPE , including respiratory protection.

  • Contain the spill using absorbent pads from the spill kit.

  • Clean the area with an appropriate deactivating agent or soap and water.

  • Collect all contaminated materials in a designated hazardous waste bag.

Waste Disposal

All disposable materials that have come into contact with 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[11][12]

  • Segregate Waste : Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect contaminated liquid waste in a separate, sealed, and clearly labeled hazardous waste container.

  • Follow Institutional Guidelines : Adhere to your institution's specific procedures for hazardous waste disposal.[12]

Workflow Diagrams

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area in fume hood don_ppe Don all required PPE prep_area->don_ppe 1. weigh Weigh solid compound don_ppe->weigh 2. dissolve Prepare solution weigh->dissolve 3. administer Administer compound dissolve->administer 4. doff_ppe Doff PPE correctly administer->doff_ppe 5. dispose Dispose of all waste as hazardous doff_ppe->dispose 6. clean_area Clean and decontaminate work area dispose->clean_area 7.

Caption: Workflow for the safe handling of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile.

Disposal Plan

cluster_waste_streams Waste Segregation cluster_containment Containment start Contaminated Material Generated solid_waste Solid Waste (Gloves, Gown, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end Dispose via Institutional Hazardous Waste Program solid_container->end liquid_container->end sharps_container->end

Caption: Disposal plan for waste contaminated with 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile.

References

  • Considerations for personal protective equipment when handling cytotoxic drugs. (2025, March 14). [Source not available]
  • Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Chemosafety - Clean Room Garments. Clean Room Garments. [Link]

  • High-Potency APIs: Containment and Handling Issues. (2026, March 20). Pharmaceutical Technology. [Link]

  • Chemotherapy Standards for PPE. Mun Global. [Link]

  • SAFETY DATA SHEET - Pyrrolidine. [Source not available]
  • Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. (2025, June 19). Erlab. [Link]

  • Potent compound safety in the laboratory. (2026, February 17). Teknoscienze. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

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